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Compound of Interest

Compound Name: Salbutamol-d3

Cat. No.: B602543

Introduction

Salbutamol, a short-acting 32-adrenergic receptor agonist, is a cornerstone therapy for the
relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary
disease (COPD). It is most commonly administered via metered-dose inhalers (MDIs) or dry-
powder inhalers (DPIs). For generic versions of these inhaled products to be approved,
regulatory agencies like the U.S. Food and Drug Administration (FDA) require rigorous
bioequivalence (BE) studies to ensure they are therapeutically equivalent to the reference
listed drug (RLD).[1][2]

Pharmacokinetic (PK) studies are a key component of these BE assessments.[3] These studies
involve measuring the concentration of the drug in a biological matrix, typically plasma, over
time to determine key parameters like maximum concentration (Cmax) and the area under the
concentration-time curve (AUC).[3][4] To ensure the accuracy and precision of the analytical
methods used in these studies, a stable, isotopically labeled internal standard is crucial.
Salbutamol-d3, a deuterated analog of salbutamol, is the ideal internal standard for this
purpose. Its chemical and physical properties are nearly identical to salbutamol, but its
increased mass allows it to be distinguished by a mass spectrometer. This ensures that
variations during sample preparation and analysis are accounted for, leading to reliable
guantification of salbutamol in patient samples.[5][6]

This document provides detailed protocols for conducting a bioequivalence study of salbutamol
inhalers and for the bioanalytical quantification of salbutamol in human plasma using
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Salbutamol-d3 as an internal standard via Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS).

Protocol 1: In Vivo Bioequivalence Study Design

This protocol outlines a standard design for a pharmacokinetic bioequivalence study comparing
a generic (Test) Salbutamol inhaler to a Reference inhaler. The design is based on
recommendations from regulatory bodies.[2]

1. Study Objective: To compare the rate and extent of absorption of salbutamol from a Test
inhaler and a Reference inhaler in healthy adult subjects to determine bioequivalence.

2. Study Design:
¢ Type: Randomized, single-dose, two-treatment, two-period, crossover study.

o Population: Healthy, non-smoking male and female volunteers. Subjects should be trained in
the proper use of the inhalation aerosols before the study.[2]

e Treatments:

o Test (T): Single dose of the generic Salbutamol Inhaler.

o Reference (R): Single dose of the Reference Salbutamol Inhaler.
3. Procedure:

e Screening: Potential subjects undergo a full medical screening to ensure they meet
inclusion/exclusion criteria.

o Randomization: Eligible subjects are randomly assigned to a treatment sequence (e.g., TR
or RT).

e Period 1:

o Subijects receive the assigned single dose of either the Test or Reference inhaler.
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o Serial blood samples are collected in heparinized tubes at pre-defined time points (e.g.,
pre-dose, and at 5, 10, 15, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-
dose).

Washout Period: A sufficient time (e.g., 7-14 days) is allowed between periods for the drug to
be completely eliminated from the body.

Period 2:
o Subijects receive the alternate treatment.
o Serial blood samples are collected using the same schedule as in Period 1.

Sample Processing: Plasma is immediately separated from blood samples by centrifugation
and stored frozen at -70°C or below until analysis.

. Pharmacokinetic and Statistical Analysis:

Plasma samples are analyzed for salbutamol concentration using a validated LC-MS/MS
method (see Protocol 2).

Pharmacokinetic parameters (Cmax, AUCo-t, AUCo-inf) are calculated for each subject for
both Test and Reference products.

The parameters are log-transformed, and an Analysis of Variance (ANOVA) is performed.

Bioequivalence Criteria: The 90% confidence intervals (Cl) for the geometric mean
Test/Reference ratios of Cmax and AUC must fall within the acceptance range of 80.00% to
125.00%.[2]
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Bioequivalence Study Workflow

Click to download full resolution via product page

Fig 1. Workflow for a two-period crossover bioequivalence study.

Protocol 2: LC-MS/MS Bioanalytical Method for
Salbutamol in Human Plasma

This protocol describes a sensitive and robust method for the quantification of salbutamol in
human plasma using Salbutamol-d3 as an internal standard (IS). The method is based on
protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents:

» Salbutamol reference standard

o Salbutamol-d3 (Internal Standard)
o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

e Formic acid (LC-MS grade)

¢ Ammonium acetate (LC-MS grade)
o Ultrapure water

e Human plasma (drug-free)
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. Sample Preparation (Protein Precipitation):

Thaw plasma samples, calibration standards, and quality control (QC) samples at room
temperature.

Pipette 200 pL of plasma into a 1.5 mL microcentrifuge tube.

Add 20 pL of Salbutamol-d3 working solution (e.g., at 100 ng/mL) to each tube (except
blank samples) and vortex briefly.

Add 600 pL of acetonitrile to precipitate plasma proteins.[5]

Vortex mix for 1 minute.

Centrifuge at 15,000 g for 5 minutes.[7]

Carefully transfer the supernatant to a clean tube or a 96-well plate.
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[7]
Reconstitute the residue in 100 pL of the mobile phase and vortex.[7]

Inject a portion (e.g., 10 pL) into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions: The following tables summarize typical
parameters for the analysis.

Table 1: Liquid Chromatography (LC) Parameters
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Parameter Setting
C18 reversed-phase, e.g., Luna C18 (2.1
Column
mm x 150 mm, 5 pm)[5]
_ Methanol:Water with 10 mM Ammonium Acetate
Mobile Phase ) )
and 0.1% Formic Acid[5]
Elution Mode Isocratic[5]
Flow Rate 0.5 mL/min[5]
Column Temp. 40°C
Injection Vol. 10 pL

| Run Time | ~4 minutes[5] |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter

lonization Mode

Setting

Positive Electrospray lonization (ESI+)[5]

[6]

Detection Mode

Multiple Reaction Monitoring (MRM)

MRM Transition (Salbutamol)

m/z 240.1 — 148.1[5]

MRM Transition (Salbutamol-d3)

miz 243.1 - 151.0[5]

Capillary Voltage

3.0 kV

| Desolvation Temp. | 650 °C[6] |

4. Method Validation: The analytical method must be fully validated according to regulatory

guidelines (e.g., FDA, EMA).[8][9]

Table 3: Typical Method Validation Results
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Parameter

Linearity Range

Typical Acceptance
Criteria

Correlation coefficient (r?)
> 0.99

Example Result

0.100 - 10.0 ng/mL[5]

LLOQ

S/N > 10; Precision &

Accuracy within £20%

0.02 ng/mL[10]

Intra- & Inter-run Precision

Coefficient of Variation (CV) <
15%

< 15%[5]

Intra- & Inter-run Accuracy

% Deviation from nominal <
15%

< 15%][5]

Extraction Recovery

Consistent and reproducible

> 85%

Matrix Effect

Monitored to ensure no
significant ion

suppression/enhancement

Minimal effect observed

| Stability | Bench-top, freeze-thaw, long-term | Stable under tested conditions |
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Fig 2. Workflow for plasma sample preparation and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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